molecular formula C12H12N6 B11745146 Phenazine-2,3,7,8-tetraamine

Phenazine-2,3,7,8-tetraamine

Cat. No.: B11745146
M. Wt: 240.26 g/mol
InChI Key: RHMUOJFWSURTRJ-UHFFFAOYSA-N
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Description

Phenazine-2,3,7,8-tetraamine is a chemical compound with the molecular formula C12H12N6. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including phenazine-2,3,7,8-tetraamine, typically involves several methods. Common synthetic routes include:

    Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.

    Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.

    Reductive Cyclization: This involves the cyclization of diphenylamines.

    Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines under oxidative conditions.

    Pd-catalyzed N-arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions: Phenazine-2,3,7,8-tetraamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: This reaction can produce reduced forms of the compound.

    Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenazine derivatives.

Scientific Research Applications

Phenazine-2,3,7,8-tetraamine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits antimicrobial properties and is studied for its potential use in combating bacterial infections.

    Medicine: Research is ongoing into its potential as an antitumor agent and its role in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

Phenazine-2,3,7,8-tetraamine can be compared with other phenazine derivatives:

Uniqueness: this compound is unique due to its tetraamine functional groups, which confer distinct chemical reactivity and biological activity compared to other phenazine derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

phenazine-2,3,7,8-tetramine

InChI

InChI=1S/C12H12N6/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2

InChI Key

RHMUOJFWSURTRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=C3C=C(C(=CC3=N2)N)N)N)N

Origin of Product

United States

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